molecular formula C16H22N2O3 B8309487 4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester

4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester

Cat. No.: B8309487
M. Wt: 290.36 g/mol
InChI Key: NWTOEUCSAVSQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

benzyl 4-tert-butyl-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)18-10-9-17(11-14(18)19)15(20)21-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

NWTOEUCSAVSQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-tert-butylaminoethyl)carbamic acid benzyl ester (1.44 g, 5.75 mmol) and triethylamine (2.4 mL, 17.26 mmol) in DCM (50 mL), at room temperature, was added dropwise chloroacetyl chloride (0.55 mL, 6.9 mmol) and the reaction mixture was stirred for 6 h at room temperature. The aqueous phase was extracted with EtOAc (10 mL) The reaction mixture was partitioned between DCM and a staturated aqueous solution of NaHCO3. The organic layer was separated, dried over sodium sulphate and concentrated in vacuo. The brown residue was dissolved in dry THF (50 mL) and sodium hydride 60% in mineral oil (0.345 g, 8.63 mmol) was added and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was quenched with water and partitioned between EtOAc and water. The organic layer was washed with brine, separated, dried over sodium sulphate and concentrated in vacuo. The residue was dissolved in MeOH, loaded onto an Isolute® SCX-2 cartridge, and eluted using MeOH to give 4-tert-Butyl-3-oxopiperazine-1-carboxylic acid benzyl ester as yellow oil (1.57 g, 94%). LCMS (Method A): RT=3.96 min, [M+H]+ 291.2
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.345 g
Type
reactant
Reaction Step Two

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